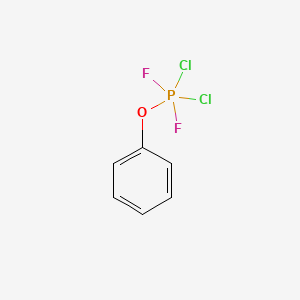
Dichloro(difluoro)phenoxy-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(difluoro)phenoxy-lambda~5~-phosphane is a chemical compound with the molecular formula C6H3Cl2F2OP It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a phenoxy group, along with a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(difluoro)phenoxy-lambda~5~-phosphane typically involves the reaction of phenol derivatives with phosphorus pentachloride and fluorinating agents. One common method includes the following steps:
Reaction of Phenol with Phosphorus Pentachloride: Phenol reacts with phosphorus pentachloride to form dichlorophenoxyphosphane.
Fluorination: The dichlorophenoxyphosphane is then treated with a fluorinating agent, such as hydrogen fluoride or antimony pentafluoride, to introduce the fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Dichloro(difluoro)phenoxy-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phenoxyphosphane derivatives.
Scientific Research Applications
Dichloro(difluoro)phenoxy-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dichloro(difluoro)phenoxy-lambda~5~-phosphane involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Dichlorophenoxyphosphane: Lacks the fluorine atoms, making it less reactive in certain applications.
Difluorophenoxyphosphane: Contains fluorine but not chlorine, resulting in different chemical properties.
Trichlorophenoxyphosphane: Contains three chlorine atoms, leading to distinct reactivity patterns.
Uniqueness
Dichloro(difluoro)phenoxy-lambda~5~-phosphane is unique due to the presence of both chlorine and fluorine atoms, which confer a combination of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
27296-01-1 |
|---|---|
Molecular Formula |
C6H5Cl2F2OP |
Molecular Weight |
232.98 g/mol |
IUPAC Name |
dichloro-difluoro-phenoxy-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl2F2OP/c7-12(8,9,10)11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
AOMAHPKFULWZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(F)(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















